Hexamethylenetriperoxidediamine
Overview
Description
Synthesis Analysis
The synthesis of HMTD has been explored through various methodologies, emphasizing the importance of controlling conditions to prevent unanticipated violent reactions. Studies have shown that HMTD formation from hexamine proceeds through dissociated hexamine, with water and citric acid significantly destabilizing HMTD, highlighting the need for careful purification post-synthesis (Oxley et al., 2016).
Molecular Structure Analysis
The molecular structure of HMTD, determined through X-ray studies, reveals a planar 3-fold coordination around the two bridgehead nitrogen atoms, with N-C distances precisely measured. This unusual structure has been analyzed further through density functional theory (DFT) calculations, confirming the electronic nature and stability of this high-energy compound (Schaefer et al., 1985; Wierzbicki & Cioffi, 1999).
Chemical Reactions and Properties
HMTD exhibits significant reactivity in gas-phase reactions, particularly with alcohols, where the alcohol oxygen attacks a methylene carbon of HMTD, releasing H2O2. This reactivity is crucial for understanding HMTD's behavior under various conditions and its potential use in scientific fields beyond explosives (Colizza et al., 2015).
Physical Properties Analysis
The low vapor pressure of HMTD limits its detection through vapor-based methods, yet it has a perceptible odor due to its decomposition into volatile products under ambient conditions. This characteristic, alongside its thermal lability, presents challenges and opportunities for detection and analysis (Steinkamp et al., 2016).
Chemical Properties Analysis
The chemical properties of HMTD, particularly its sensitivity to stimuli and decomposition pathways, have been the focus of extensive research. Studies using isotopic labeling and DFT calculations have shed light on its decomposition mechanisms, emphasizing the role of moisture and additives in influencing HMTD's stability and reactivity (Oxley et al., 2016).
Scientific Research Applications
Detection and Characterization
Intramolecular Decomposition and Detection : HMTD, a primary explosive, decomposes under ambient conditions, forming volatile products like formic acid and ammonia. This decomposition is influenced by storage conditions and synthetic methods, providing insight into indirect detection methods through headspace measurements (Steinkamp et al., 2016).
Gas-phase Reactions with Alcohols : HMTD exhibits unique gas-phase reactions with alcohols. Under atmospheric pressure chemical ionization conditions, alcohols integrate into HMTD, releasing H2O2. This understanding aids in determining formation and degradation mechanisms of HMTD, potentially useful in various scientific fields (Colizza et al., 2015).
Resonance Raman Spectroscopy : Off-resonance Raman spectra of HMTD and its isotopologues have been studied, providing detailed insights into the vibrational structure of this molecule. This technique is effective for detecting HMTD and its photoproducts, highlighting its use in forensic applications (Leigh et al., 2016).
Electrospray Ionization Mass Spectrometric Detection : Enhanced detection of HMTD has been achieved through oxidation to a derivative (TMDDD) and analysis by electrospray ionization mass spectrometry. This method significantly improves detection limits and is applicable in many laboratories (Krawczyk, 2015).
Humidity and Ion Mobility Spectrometry : Humidity affects the ion abundance in mass spectrometry analysis of HMTD. Controlling humidity is crucial to ensure stability and reproducibility in the analysis of this unstable explosive (Newsome et al., 2014).
Synthesis and Degradation Studies : Studies on the synthesis and decomposition of HMTD have proposed mechanisms based on isotopic labeling, offering insights into safer handling and detection methods for this explosive (Oxley et al., 2016).
Other Applications
Hexamethylenetetramine in Organic Synthesis : While not directly related to HMTD, hexamethylenetetramine has been noted for its significant role in modern organic synthesis, indicating the broader utility of related compounds in chemical synthesis (Kaur & Kishore, 2013).
Isotopic Linkages in Precursor Materials : Investigating isotopic linkages between precursor materials (hexamine) and HMTD can aid forensic investigations of improvised explosive materials, providing a method for tracing the origins of explosives (Lock et al., 2012).
Safety And Hazards
HMTD is a highly sensitive explosive compound that is of interest to terrorists . It is destabilized by water and citric acid, making purification following initial synthesis essential in order to avoid unanticipated violent reaction . Upon discovery of suspicious chemicals, evidence of an unauthorized or suspicious chemical process, or the presence of any HMTD and precursors, personnel should immediately follow established organizational procedures, contact the bomb squad, and establish standoff distances .
properties
IUPAC Name |
3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPNDNFTFSCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2COOCN(COO1)COOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074804 | |
Record name | Hexamethylenetriperoxidediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylenetriperoxidediamine | |
CAS RN |
283-66-9 | |
Record name | Hexamethylenetriperoxidediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylenetriperoxidediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylenetriperoxidediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.